3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide
Description
Properties
IUPAC Name |
3-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-10-12(15(18)22)4-3-5-13(10)19-8-14(21)20-16(2,9-17)11-6-7-11/h3-5,11,19H,6-8H2,1-2H3,(H2,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJDPYKUCMFGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC(=O)NC(C)(C#N)C2CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of the cyano-cyclopropyl intermediate, which is then coupled with a benzamide derivative. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and amide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. In silico studies have shown that 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide may act as an inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. The docking studies suggest that this compound could be a promising candidate for the development of anti-inflammatory drugs .
Table 1: Summary of Anti-inflammatory Activity
Anticancer Potential
The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models.
Table 2: Summary of Anticancer Activity
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A-431 (skin cancer) | <10 | |
| Anticancer | MCF7 (breast cancer) | Not specified |
Case Study 1: Anti-inflammatory Effects
In a study evaluating various derivatives of benzamide, it was found that modifications to the benzamide structure significantly impacted anti-inflammatory efficacy. The compound demonstrated the ability to reduce levels of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases .
Case Study 2: Anticancer Activity
A study focused on the cytotoxic effects of structurally related compounds revealed that certain modifications enhanced their anticancer properties. The results indicated that derivatives similar to This compound achieved IC50 values lower than those of established chemotherapeutics, highlighting its potential as a lead compound for further development.
Mechanism of Action
The mechanism by which 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to enzyme activity and protein function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
- Cyano vs.
- Cyclopropane vs. Benzimidazole : The cyclopropane ring introduces steric constraints distinct from the planar benzimidazole in ’s compounds, possibly affecting binding affinity in biological targets .
Physicochemical Properties
- Lipophilicity: highlights HPLC-derived log k values for chloro-hydroxy benzamides, which range from 1.2–3.5 depending on substituents. The target compound’s cyano group may reduce log k compared to alkyl/aryl analogs, impacting membrane permeability .
- Solubility: The hydroxy group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improves aqueous solubility relative to the target compound’s hydrophobic cyclopropane and cyano groups .
Biological Activity
The compound 3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a cyano group, a cyclopropyl moiety, and a benzamide structure, which contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may act through various mechanisms:
- JAK Inhibition : Compounds with structural similarities have been identified as Janus kinase (JAK) inhibitors. JAKs are crucial in cytokine signaling pathways, and their inhibition can lead to therapeutic effects in autoimmune diseases and certain cancers .
- Cytotoxicity : Preliminary studies suggest that derivatives of similar benzamide structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzamide derivatives can induce apoptosis in cancer cells, a critical mechanism for anti-cancer drugs .
Cytotoxicity Assays
A series of studies have evaluated the cytotoxic activity of related compounds against different cancer cell lines using MTT assays. The results indicate varying degrees of potency:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | Apoptosis induction |
| Compound B | SUIT-2 | 15 | Cell cycle arrest |
| Compound C | HT-29 | 8 | DNA damage response |
These findings suggest that modifications in the chemical structure can significantly influence the biological activity of these compounds.
Case Studies
- Case Study on Apoptosis Induction : A study explored the effects of a related compound on MDA-MB-231 cells, demonstrating that treatment resulted in increased sub-G1 phase cells, indicative of apoptosis. Hoechst staining confirmed morphological changes consistent with apoptotic cell death .
- JAK Pathway Inhibition : Another investigation focused on the JAK pathway's role in inflammation and cancer. The compound was shown to inhibit JAK-mediated signaling pathways, leading to reduced expression of pro-inflammatory cytokines in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
